molecular formula C12H12O4 B14593729 1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione CAS No. 61363-13-1

1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione

Cat. No.: B14593729
CAS No.: 61363-13-1
M. Wt: 220.22 g/mol
InChI Key: QQKODNKYNVOKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione is an organic compound characterized by the presence of a benzodioxole ring attached to a pentane-1,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione typically involves the reaction of 1-bromobutane with piperonylonitrile, followed by subsequent steps to introduce the pentane-1,4-dione moiety . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, similar to other compounds with psychoactive properties . This inhibition can lead to various physiological effects, including altered mood and behavior.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a benzodioxole ring and a pentane-1,4-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61363-13-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)pentane-1,4-dione

InChI

InChI=1S/C12H12O4/c1-8(13)2-4-10(14)9-3-5-11-12(6-9)16-7-15-11/h3,5-6H,2,4,7H2,1H3

InChI Key

QQKODNKYNVOKOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.